

Application Note: High-Performance Liquid Chromatography for Purity Analysis of Methotrexate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Pteridinediamine

Cat. No.: B090705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is a folic acid antagonist widely used in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is highly dependent on its purity, as impurities can affect both the safety and effectiveness of the drug. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for the determination of methotrexate and its impurities in bulk drug substances and pharmaceutical formulations.[3] This application note provides a detailed protocol for the purity analysis of methotrexate using a reversed-phase HPLC method, along with method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[4]

Principle of the Method

The method utilizes reversed-phase chromatography to separate methotrexate from its potential impurities. A C18 column is used as the stationary phase, and a mobile phase consisting of a phosphate buffer and an organic solvent allows for the differential partitioning of the analyte and impurities based on their hydrophobicity. The separated compounds are then detected by a UV detector at a specific wavelength, and the purity is determined by comparing the peak area of methotrexate to the total peak area of all components in the chromatogram.

Experimental Protocols

Materials and Reagents

- Methotrexate reference standard (USP or EP)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen orthophosphate (analytical grade)
- Sodium hydroxide (analytical grade)
- Water (HPLC grade)
- 0.45 µm membrane filter

Equipment

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Sonication bath
- pH meter
- Analytical balance
- Volumetric flasks and pipettes

Preparation of Solutions

Mobile Phase Preparation:

- Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water.
- Adjust the pH of the buffer to 6.0 ± 0.05 with a sodium hydroxide solution.

- The mobile phase consists of a mixture of the phosphate buffer and acetonitrile. A common ratio is 92:8 (v/v) of buffer to acetonitrile.
- Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

Standard Solution Preparation:

- Accurately weigh about 25 mg of the Methotrexate reference standard and transfer it to a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
- From the stock solution, prepare a working standard solution with a concentration of about 100 µg/mL by diluting with the mobile phase.

Sample Solution Preparation:

- For bulk drug substance, accurately weigh about 25 mg of the methotrexate sample and prepare a 100 µg/mL solution following the same procedure as for the standard solution.
- For pharmaceutical dosage forms (e.g., tablets), weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of methotrexate to a 25 mL volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution to remove any undissolved excipients before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Phosphate Buffer (pH 6.0) : Acetonitrile (92:8, v/v)
Flow Rate	1.4 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient (or controlled at 25 $^{\circ}$ C)
Detection Wavelength	303 nm
Run Time	Approximately 15 minutes

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis and method validation.

System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	≤ 2.0	1.1
Theoretical Plates	≥ 2000	> 3000
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$	< 1.0%

Method Validation Summary

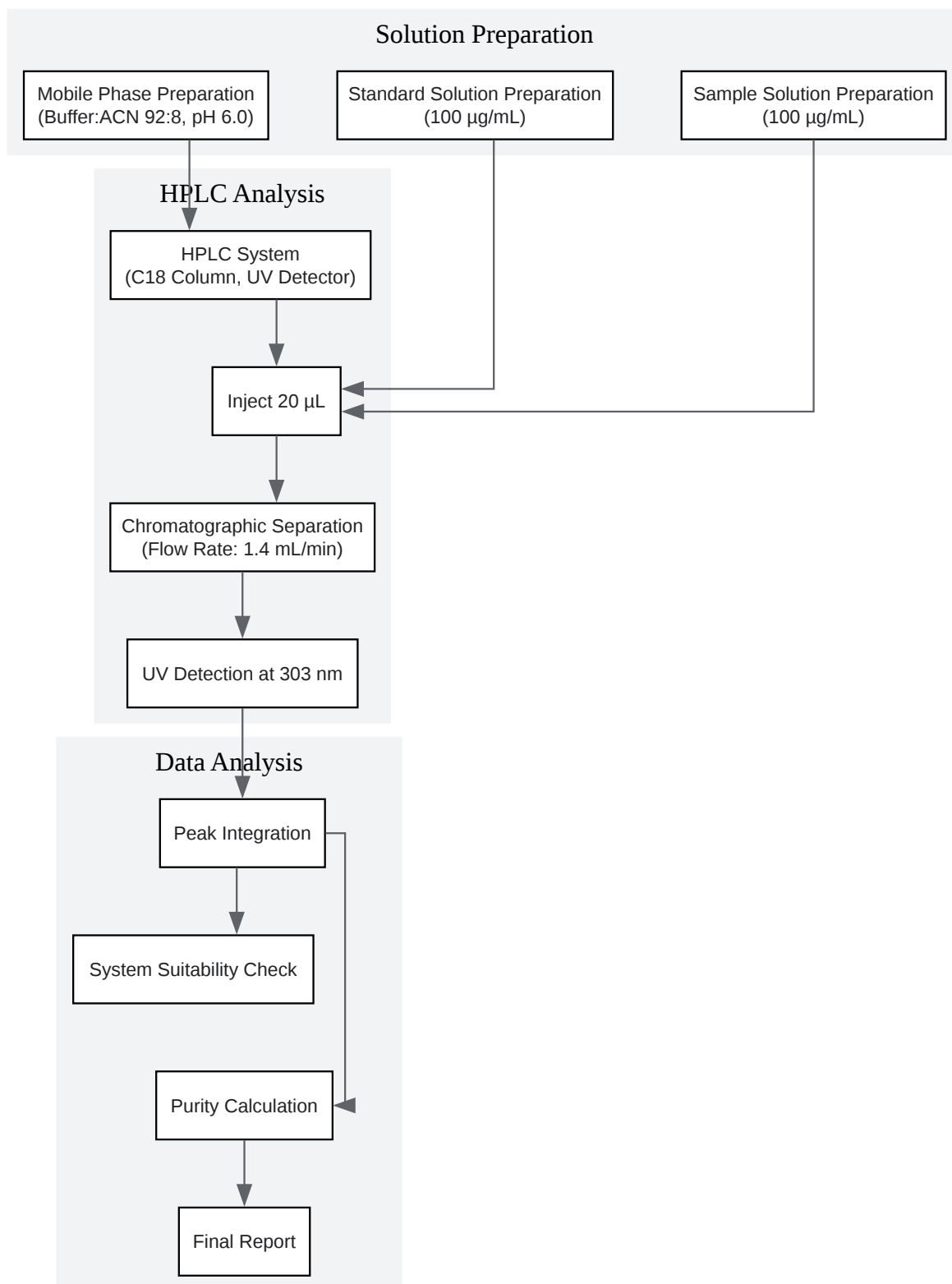
Parameter	Result
Linearity (Concentration Range)	50 - 150 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD%)	
- Intraday	< 2.0%
- Interday	< 2.0%
Limit of Detection (LOD)	Dependent on system sensitivity
Limit of Quantification (LOQ)	Dependent on system sensitivity

Purity Calculation

The percentage purity of the methotrexate sample is calculated using the area normalization method:

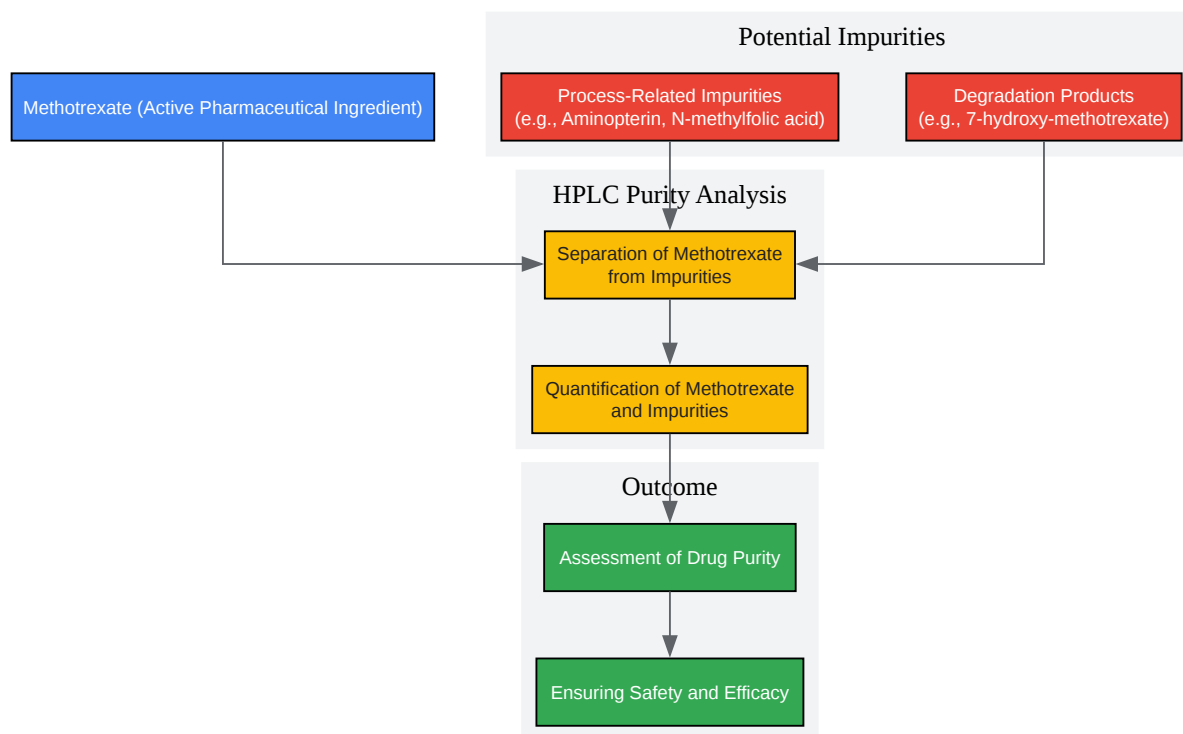
$$\% \text{ Purity} = (\text{Area of Methotrexate Peak} / \text{Total Area of All Peaks}) \times 100$$

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC purity analysis of methotrexate.



[Click to download full resolution via product page](#)

Caption: Logical relationship in methotrexate purity analysis.

Conclusion

The described HPLC method is simple, accurate, and precise for the determination of methotrexate purity in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be validated according to ICH guidelines to ensure reliable results. Proper identification and quantification of impurities are crucial for ensuring the safety and efficacy of methotrexate-containing products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajprui.com [ajprui.com]
- To cite this document: BenchChem. [Application Note: High-Performance Liquid Chromatography for Purity Analysis of Methotrexate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090705#high-performance-liquid-chromatography-for-purity-analysis-of-methotrexate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com